Product packaging for Kryptand 222B(Cat. No.:CAS No. 31250-18-7)

Kryptand 222B

Cat. No.: B1594874
CAS No.: 31250-18-7
M. Wt: 424.5 g/mol
InChI Key: QXLUTPDNMOEWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Macropolycyclic Ligands: From Crown Ethers to Cryptands

The journey to understanding complex molecular assemblies began with foundational concepts in host-guest chemistry. numberanalytics.com The evolution from simpler macrocycles to intricate three-dimensional structures marks a significant leap in chemists' ability to mimic biological systems and design molecules with specific functions. nih.govresearchgate.net

Historical Context and Seminal Discoveries in Supramolecular Chemistry

The conceptual roots of supramolecular chemistry can be traced back to Emil Fischer's "lock and key" principle in the late 19th century, which described the specific interactions between enzymes and substrates. nih.govwikipedia.org However, the field truly began to flourish with Charles J. Pedersen's serendipitous discovery of crown ethers in the 1960s. nih.govwikipedia.org These two-dimensional cyclic polyethers demonstrated the ability to selectively bind alkali metal cations, a discovery that, along with the work of Donald J. Cram and Jean-Marie Lehn, earned them the Nobel Prize in Chemistry in 1987. nih.govwikipedia.orgnumberanalytics.com This recognition solidified supramolecular chemistry as a distinct and important field of study. numberanalytics.comnumberanalytics.com Lehn's subsequent synthesis of cryptands in the late 1960s and early 1970s marked the next significant milestone, introducing three-dimensional analogues of crown ethers. numberanalytics.comnumberanalytics.comnumberanalytics.com

Distinctive Features of Cryptands: Three-Dimensional Cavity and the Cryptate Effect

Cryptands are bicyclic or polycyclic multidentate ligands that form a three-dimensional intramolecular cavity. numberanalytics.comwikipedia.orgcambridgescholars.com This structure allows them to completely encapsulate a guest ion, a phenomenon that led to the term "cryptate" for the resulting complex. wikipedia.orgbbau.ac.in The name "cryptand" itself implies that the ligand binds a substrate in a crypt, effectively burying it. wikipedia.org

This three-dimensional encapsulation provides a higher degree of selectivity and stability compared to the two-dimensional crown ethers. wikipedia.orgias.ac.in The enhanced stability of cryptates is attributed to the "cryptate effect," a thermodynamic advantage gained from the pre-organized structure of the cryptand, which requires less conformational change upon binding a guest ion. researchgate.net This effect results in stronger and more selective binding of cations, including alkali and alkaline earth metals. wikipedia.orgias.ac.in The resulting complexes are also more lipophilic, allowing for the dissolution of inorganic salts in organic solvents. wikipedia.orgnrkacademy.com

Structural Classification and Nomenclature of Cryptands: Focus on Benzocryptand [222B]

Cryptands are systematically named based on the number of oxygen atoms in each of the bridges connecting the two nitrogen bridgehead atoms. wikipedia.org The most common cryptand, for instance, is designated as [2.2.2]cryptand, indicating three bridges each containing two ether oxygen atoms. wikipedia.org

Kryptand 222B, the focus of this article, is a derivative of [2.2.2]cryptand. Its formal chemical name is 5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane. nih.govsigmaaldrich.com The "B" in its common name signifies the presence of a benzene (B151609) ring fused to one of the polyether chains. nih.gov This structural modification influences the electronic properties and the rigidity of the molecule, which in turn affects its complexation behavior with various cations. nih.govnih.gov Theoretical studies have shown that the benzene ring can allow for electrostatic attractive forces to develop between the complexed ions and the π-electrons of the ring. nih.gov

Detailed research has been conducted to understand the interactions between this compound and various metal cations. For instance, density functional theory (DFT) studies have been employed to analyze the electronic and geometrical structures of this compound and its complexes with alkali metal ions like Li+, Na+, and K+, as well as the alkaline earth metal ion Ca2+. nih.govresearchgate.net These studies have revealed that the nature of the interaction and the number of donor atoms involved can vary depending on the size and charge density of the cation. researchgate.netglobalresearchonline.net For example, the smaller lithium ion (Li+) interacts with only four of the oxygen atoms within the cavity, while the more highly charged calcium ion (Ca2+) interacts with all six oxygen atoms and both nitrogen atoms. researchgate.netglobalresearchonline.net

Properties of this compound

PropertyValue
CAS Number 31250-18-7
Molecular Formula C22H36N2O6
Molecular Weight 424.53 g/mol
Density 1.17 g/cm³
Boiling Point 557.6 °C at 760 mmHg
Flash Point 153.3 °C
Refractive Index (n20/D) 1.516

The data in this table has been compiled from various chemical suppliers and databases. sigmaaldrich.comchemsrc.comechemi.comchembk.comscbt.comaablocks.com

Research Findings on Cation Interactions with this compound

CationKey Findings
Li+ Interacts with only four oxygen atoms within the cavity. researchgate.netglobalresearchonline.net
Na+ Forms stable complexes, with the interaction analyzed through DFT studies. nih.gov
K+ Forms stable complexes, with the interaction analyzed through DFT studies. nih.gov
Ca2+ Interacts with all six oxygen atoms and both nitrogen atoms due to its higher charge density. researchgate.netglobalresearchonline.net The complex with Ca2+ exhibits the highest stabilization energy among the studied cations. researchgate.net

This table summarizes findings from theoretical studies on the complexation of this compound with various cations. nih.govresearchgate.netglobalresearchonline.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N2O6 B1594874 Kryptand 222B CAS No. 31250-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,11,17,20,25,28-hexaoxa-1,14-diazatricyclo[12.8.8.05,10]triaconta-5,7,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLUTPDNMOEWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185181
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-18-7
Record name Kryptofix 222B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6,8,9,11,12,14,15-decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of Benzocryptand 222b

Established Synthetic Pathways for Benzocryptand [222B]

The synthesis of cryptands is a well-established, though often challenging, area of supramolecular chemistry. nih.gov The general approach relies on a stepwise or one-pot macrocyclization reaction under high-dilution conditions, which favors the desired intramolecular ring-closing over intermolecular polymerization.

The archetypal synthesis of cryptands, developed by Jean-Marie Lehn, typically involves the reaction of a diazacrown ether with a di-iodo or di-tosyl derivative of a polyether. For Benzocryptand [222B], this would involve a key building block derived from catechol (1,2-dihydroxybenzene) to introduce the aromatic moiety. The synthesis generally proceeds via a nucleophilic substitution reaction where the secondary amine groups of a pre-formed macrocycle react with the terminal electrophilic groups of a diether chain, forming the second bridge and completing the bicyclic structure. An alternative is a one-pot reaction of a diamine with two equivalents of a suitable dihalide or ditosylate. The presence of a base, such as sodium or potassium carbonate, is crucial to deprotonate the amine nucleophiles and neutralize the acid formed during the reaction.

While specific, detailed procedures for Benzocryptand [222B] are proprietary or found in specialized literature, the principles follow these established pathways, which require careful control of reaction conditions to achieve reasonable yields.

Functionalization and Modification Strategies of the Benzocryptand [222B] Scaffold

The Benzocryptand [222B] structure, with its combination of a polyether cavity, nitrogen bridgeheads, and an aromatic ring, offers multiple sites for chemical modification. Derivatization strategies aim to tune the molecule's intrinsic properties for specific applications, such as ion sensing, or to impart new functionalities like non-linear optical activity.

A powerful strategy for creating chemical sensors involves coupling the ion-hosting capability of a cryptand with a fluorescent reporter group. nih.govresearchgate.net The general mechanism for many such sensors is based on photoinduced electron transfer (PET). researchgate.netrsc.orgresearchgate.net In the unbound state, the lone pair of electrons on the cryptand's bridgehead nitrogen atoms can quench the fluorescence of an attached fluorophore through PET. researchgate.netrsc.orgresearchgate.net Upon binding a cation within the cavity, these lone pairs become engaged in coordination, which inhibits the PET process and results in a significant enhancement of fluorescence, effectively "turning on" the sensor. researchgate.netrsc.org

Common fluorophores that have been successfully integrated into cryptand scaffolds to this end include:

Dansyl Groups : These can be attached to create fluorescent chemosensors for various metal cations. thieme-connect.com

Anthryl Groups : Used to develop signaling systems where fluorescence is modulated by ion binding. researchgate.net

7-nitrobenz-2-oxa-1,3-diazole (NBD) : This electron-withdrawing fluorophore has been used to derivatize aza-oxa cryptands, leading to sensors with altered selectivity, particularly for heavy metal ions like Hg(II). researchgate.netrsc.orgresearchgate.net

Xanthylium Chromophores : These have been incorporated into triazacryptand analogues to create sensors for potassium ions. nih.gov

For Benzocryptand [222B], the benzene (B151609) ring serves as a convenient anchor point for attaching such fluorescent tags, allowing for functionalization without directly modifying the core binding cavity.

The complexation behavior of Benzocryptand [222B] is inherently "tuned" by the presence of the benzene ring, which reduces the binding energy of its complexes compared to the parent [2.2.2]cryptand. globalresearchonline.net Further derivatization allows for the fine-tuning of these properties. The interaction between the cryptand and a guest ion is primarily electrostatic, meaning that modifications affecting the electron density of the donor atoms (oxygens and nitrogens) can alter binding affinity and selectivity. globalresearchonline.netresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have shown that the binding mode is highly dependent on the guest cation's size and charge density. globalresearchonline.netresearchgate.net For instance, the small lithium ion (Li+) is predicted to coordinate with only four of the available oxygen atoms, whereas the divalent calcium ion (Ca2+), with its higher charge density, interacts with all six oxygen and both nitrogen donor atoms. globalresearchonline.netresearchgate.net This highlights the tunability of the system; modifying the scaffold can favor certain coordination geometries and thus select for specific ions.

A practical example of this principle is the derivatization of cryptands with electron-withdrawing fluorophores like NBD. rsc.orgresearchgate.net This modification alters the electron density on the nitrogen atoms, which in turn changes the binding ability of the cryptand, leading to enhanced selectivity for certain metal ions over others. rsc.orgresearchgate.net

The calculated binding energies from DFT studies illustrate the stability of these complexes in the gas phase.

ComplexCalculated Binding Energy (kcal/mol)Source
[222B]-Li⁺-46.72 globalresearchonline.netresearchgate.net
[222B]-Na⁺-31.95 globalresearchonline.netresearchgate.net
[222B]-K⁺-23.36 globalresearchonline.netresearchgate.net
[222B]-Ca²⁺-128.29 globalresearchonline.netresearchgate.net

A key strategy for imparting and modifying the non-linear optical (NLO) properties of Benzocryptand [222B] is through the formation of complexes with alkali and alkaline earth metals. researchgate.netrsc.org Theoretical studies have shown that doping the benzocryptand with these metals can produce materials with remarkable NLO characteristics. researchgate.netrsc.org

The underlying mechanism involves the formation of excess electron compounds, known as electrides and alkalides, where the encapsulated metal atom donates electron density to the cryptand framework or exists as a cation with a nearby counter-anion. rsc.org This process significantly enhances intermolecular charge transfer, reduces the HOMO-LUMO energy gap, and leads to a large increase in the first hyperpolarizability (βo), a key measure of second-order NLO activity. researchgate.netrsc.org

DFT calculations have demonstrated that doping enhances charge transfer, with the HOMO-LUMO gap decreasing from 5.50 eV in the free benzocryptand to as low as 0.68–2.23 eV in the doped complexes. rsc.org This reduction in the energy gap is directly correlated with an increase in NLO response.

The calculated first hyperpolarizability values for various metal-doped Benzocryptand [222B] complexes highlight the effectiveness of this strategy.

ComplexFirst Hyperpolarizability (βo) (a.u.)Source
BC (Benzocryptand)15.76 rsc.org
Li@(BC)Na18461.3 rsc.org
Na@(BC)Na19854.4 rsc.org
K@(BC)Na31238.1 rsc.org
Ca@(BC)Na₂3245.9 rsc.org

These results indicate that metal-doped Benzocryptand [222B] complexes are promising candidates for advanced optoelectronic materials. researchgate.net

Fundamental Host Guest Interactions of Benzocryptand 222b

Cation Complexation Dynamics and Selectivity

The interaction between Benzocryptand [222B] and cations is a classic example of host-guest chemistry, where the cryptand acts as the host, encapsulating the guest cation within its three-dimensional cavity. rsc.org These interactions are primarily electrostatic in nature. globalresearchonline.netresearchgate.net Cryptands, in general, exhibit superior ion selectivity and form more stable complexes with alkali and alkaline earth metals compared to their two-dimensional counterparts, crown ethers. globalresearchonline.net The three-dimensional structure of cryptands provides a pre-organized binding site for guest ions. globalresearchonline.net

Alkali Metal Cation Encapsulation (Li+, Na+, K+, Cs+)

Benzocryptand [222B] has been studied for its ability to form stable complexes with alkali metal cations such as Li+, Na+, K+, and Cs+. globalresearchonline.netresearchgate.net The stability of these complexes is influenced by a delicate interplay of factors including the size of the cation relative to the cryptand's cavity and the nature of the electrostatic interactions. globalresearchonline.netlibretexts.org

Interactive Table: Alkali Metal Cation Diameters and [2.2.2]Cryptand Cavity Size

CationDiameter (Å)[2.2.2]Cryptand Cavity Diameter (Å)
Li+1.362.80
Na+1.942.80
K+2.662.80
Cs+3.342.80

Data sourced from multiple references. libretexts.orglibretexts.org

The binding of alkali metal cations within the Benzocryptand [222B] cavity is fundamentally an electrostatic phenomenon. globalresearchonline.netresearchgate.net Computational analyses, such as Natural Energy Decomposition Analysis (NEDA), have shed light on the contributing energy components. globalresearchonline.netresearchgate.net For alkali metal complexes with [222B], the relative order of energy contributions is found to be electrostatic > polarization > charge transfer. globalresearchonline.netresearchgate.net This indicates that the primary driving force for complexation is the electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen and nitrogen donor atoms of the cryptand. rsc.orgglobalresearchonline.net

Studies have shown that for the alkali metals Li+, Na+, and K+, the binding energy in the gas phase is highest for the Li+ complex, suggesting the strongest interaction. globalresearchonline.net This might seem counterintuitive based on size-matching alone, but it highlights the importance of charge density. globalresearchonline.net The smaller Li+ ion has a higher charge density, leading to a stronger electrostatic interaction. globalresearchonline.netresearchgate.net However, the substitution of a benzene (B151609) ring in [222B] generally reduces the binding energy of the complexes compared to the parent [2.2.2]cryptand. globalresearchonline.net

Alkaline Earth Metal Cation Complexation (Be2+, Mg2+, Ca2+, Ba2+, Ra2+)

Benzocryptand [222B] also forms stable complexes with divalent alkaline earth metal cations. rsc.orgglobalresearchonline.net The increased charge of these cations significantly influences the binding dynamics.

Theoretical studies have been conducted on the complexation of [222B] with Ca2+. globalresearchonline.net These studies reveal that the higher charge density of divalent cations is a dominant factor in complex stability. globalresearchonline.netresearchgate.net For instance, the complex with Ca2+ ([L-Ca2+]) exhibits the highest stabilization energy when compared to the alkali metal complexes. globalresearchonline.netresearchgate.net This is attributed to the stronger electrostatic and polarization interactions. globalresearchonline.net

A key finding is the difference in the order of energy contributions for alkaline earth metal complexes compared to alkali metal complexes. For the Ca2+ complex, the order is polarization > electrostatic > charge transfer. globalresearchonline.netresearchgate.net This suggests that the ability of the cryptand's electron cloud to be distorted by the dication plays a more significant role than for monocations.

Comparative studies between K+ and Ba2+, which have nearly identical ionic radii but differ in charge, show that the stronger electron-withdrawing effect of the Ba2+ cation leads to a greater blue shift in the UV spectrum of the complex, indicating a stronger interaction in the ground state. osti.gov

Interactive Table: Binding Energy and Key Interaction Distances for Selected Cation-[222B] Complexes

ComplexBinding Energy (Gas Phase, kcal/mol)Average M-O Distance (Å)Average M-N Distance (Å)
[Li-222B]+-~2.80~3.00
[K-222B]+-~2.80~3.00
[Ca-222B]2+Highest Stabilization Energy--
[Ba-222B]2+-~2.80~3.00

Data interpretation based on qualitative and quantitative findings from cited research. globalresearchonline.netosti.gov

X-ray crystallography and gas-phase spectroscopic studies have provided valuable structural information on these complexes. osti.gov In the gas phase, both K+-BzCrypt and Ba2+-BzCrypt complexes show that the six oxygen atoms form the primary binding sites for the cations, with the two nitrogen atoms at a slightly greater distance. osti.gov The calculated M+n···O distances are approximately 2.80 Å. osti.gov

For the Ca2+ complex, computational studies indicate that the higher charge density of Ca2+ enables it to bond with all six oxygen atoms and both nitrogen atoms of the [222B] ligand. globalresearchonline.netresearchgate.net This is in contrast to the Li+ complex, where the cation does not interact with the nitrogen and the oxygen atoms adjacent to the benzene ring. globalresearchonline.netresearchgate.net

Recent studies on the complexation of the large alkaline earth cation Radium (Ra2+) with a crown ether have highlighted that its chemistry cannot always be predicted by its lighter congener, Barium (Ba2+). chemrxiv.orgosti.gov While specific studies on Ra2+ with [222B] are not detailed, the findings suggest that the larger ionic radius and potentially different coordination preferences of Ra2+ would lead to unique structural and binding characteristics. chemrxiv.org

Transition Metal and Lanthanide Ion Interactions (e.g., Cu(II), Co(II), Ni(II), La(III), Eu3+)

The interaction of Benzocryptand [222B] and its parent compound, Cryptand researchgate.net, with transition metals and lanthanides is a subject of significant study, revealing insights into coordination chemistry and complex stability.

Computational studies using density functional theory (DFT) on [2.2.2]cryptand complexes with hydrated Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) cations have provided a model for their complexation energies. researchgate.net The results indicated that [Cu(cryptand)]²⁺ would be the most stable complex, while [Co(cryptand)]²⁺ would be the least stable. researchgate.net The nature of the metal-ligand interactions was determined to be primarily ionic, based on quantum theory of atoms in molecule (QTAIM) analysis of the M-O and M-N bonds. researchgate.net For Cu(II) complexes with various cryptands, including [222B], stability constants have been investigated in a range of organic solvents, consistently showing the formation of 1:1 complexes. rasayanjournal.co.in The stability of these complexes is influenced by the solvent, the specific ligand structure, and the oxidation state of the copper ion. rasayanjournal.co.in

The coordination of Ni(II), Co(II), and Cu(II) often involves the formation of octahedral or square-planar geometries, depending on the specific ligands and conditions. researchgate.netscirp.org For instance, the complexation of these ions with certain Schiff base ligands results in shifts in infrared spectra, indicating the coordination of imine nitrogen and other donor atoms to the metal center. researchgate.netwikipedia.org

Lanthanide ions (Ln³⁺) also form complexes with cryptands, though their thermodynamic stabilities are generally lower than those of divalent cations of similar size. rasayanjournal.co.in This is attributed to a significant enthalpic destabilization that is not fully compensated by a smaller entropic stabilization, a phenomenon linked to the high hydration energies of the uncomplexed trivalent cations. rasayanjournal.co.in Despite lower stability, lanthanide cryptates, such as those of Eu³⁺, are utilized in applications like homogeneous time-resolved fluorescence (HTRF) technologies. nih.gov It has been shown that Ln(III) ions like Nd(III) and Sm(III) can be incorporated into the [2.2.2]cryptand, and subsequently reduced to form stable Ln(II)-in-cryptand complexes. nih.gov The coordination within these complexes can be intricate; for example, in [Ln(crypt)(OTf)₂]⁺, two triflate anions are directly bound to the encapsulated metal ion. nih.gov

Table 1: Overview of Benzocryptand [222B] Interactions with Select Metal Ions

IonKey FindingsInteraction TypeSource(s)
Cu(II)Forms highly stable 1:1 complexes. Stability is solvent-dependent.Ionic (M-O, M-N bonds) researchgate.netrasayanjournal.co.in
Co(II)Complexes predicted to be the least stable among the studied divalent transition metals.Ionic (M-O, M-N bonds) researchgate.net
Ni(II)Forms stable complexes, with coordination geometry influenced by the ligand field.Ionic (M-O, M-N bonds) researchgate.netwikipedia.org
La(III)Forms complexes, but with lower thermodynamic stability compared to divalent cations.Ionic, influenced by high hydration energy. rasayanjournal.co.in
Eu(III)Forms complexes used in fluorescence technologies. Can be stabilized in the Eu(II) state within the cryptand.Ionic, encapsulation nih.gov

Non-Metallic Cation Encapsulation (e.g., Germanium(II) Dication)

A significant advancement in the application of cryptands has been the stabilization of non-metallic cations, which typically require strongly bound covalent ligands. Research has demonstrated the successful synthesis and characterization of a Germanium(II) dication encapsulated within [2.2.2]cryptand. nih.gov This was achieved by reacting the cryptand with an N-heterocyclic carbene complex of GeCl(O₃SCF₃), resulting in the salt Ge([2.2.2]cryptand)₂ in high yield. nih.gov

X-ray crystallography of the resulting salt revealed that the Ge(II) ion is effectively encapsulated by the cryptand, with minimal interaction observed between the germanium center and the triflate counterions. nih.gov This discovery highlights the exceptional stabilizing effect of the cryptand cavity, suggesting that the role of cryptands and similar macrocycles could be expanded to stabilize a wider range of non-metallic cations. nih.govrsc.org

Anion Binding and Ion-Pair Recognition within Benzocryptand [222B] Systems

While cryptands are primarily known as cation binders, they can also play a crucial role in the recognition and binding of anions through the formation of ion-pairs. nih.govmarquette.edu In these systems, the cryptand encapsulates the cation, and the resulting cryptate complex then interacts with an anion. This process can enhance the solubility of salts in organic solvents. nih.gov

The structure of the resulting ion-pair can be either a "contact ion-pair," where the anion is directly associated with the encapsulated cation, or a "separated ion-pair," where the anion is further from the cation, often with solvent molecules playing a mediating role. nih.govresearchgate.net The specific nature of the ion-pair is influenced by the cryptand, the cation, the anion, and the solvent. For example, studies with dinitrobenzenide anion have shown that using [2.2.2]cryptand to complex a potassium ion leads to a crystalline "separated" ion-pair salt. nih.govresearchgate.net The ability of the cryptand to effectively shield the cation's charge is a key factor in this process.

Recent research has focused on designing heteroditopic cryptands specifically for ion-pair recognition, where distinct binding sites for both the cation and the anion are incorporated into the macrobicyclic structure. figshare.com In some cases, the binding of the cation within the cryptand is a prerequisite to "switch on" the recognition of the anion, demonstrating a cooperative effect. figshare.com This principle is being explored for applications such as the selective extraction of salts from solutions. figshare.com

Neutral Molecule Encapsulation and Non-Covalent Interactions (e.g., C-H···π, π···π Stacking)

Beyond charged species, cryptands can encapsulate neutral molecules, a process governed by a variety of non-covalent interactions. osti.gov The benzene ring of Benzocryptand [222B] introduces the possibility of specific interactions such as C-H···π and π···π stacking, which are crucial in molecular recognition phenomena. mdpi.com

C-H···π Interactions: These interactions occur when a C-H bond points towards the face of an aromatic π-system, such as the benzene ring on the [222B] ligand. mit.edu They are considered a type of non-canonical hydrogen bond and are driven by a combination of dispersion forces and electrostatics. mit.eduglobalresearchonline.net In the context of carbohydrate recognition by proteins, C-H···π interactions between the sugar's C-H bonds and aromatic amino acid residues are common and significant for binding affinity. mit.edu Theoretical studies on complexes of [222B] have analyzed the nature of these host-guest interactions, confirming their electrostatic character. researchgate.netprinceton.edu The geometry of the interaction, where a C-H bond aligns with the p-orbitals of the ring, is a key characteristic. researchgate.net

π···π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. scirp.orgmdpi.com The stability of π···π stacking is influenced by electrostatic interactions (quadrupole-quadrupole) and dispersion forces. mdpi.comnih.gov Introducing substituents to the aromatic rings can tune these interactions. nih.gov For instance, phenyl-perfluorophenyl interactions are an example of enhanced π-stacking due to complementary electrostatic polarization of the rings. rsc.org In complex supramolecular systems, π-π stacking can be a key driving force for self-assembly, leading to ordered structures. researchgate.net The benzene moiety of [222B] can participate in such stacking interactions with suitable aromatic guest molecules, contributing to the stability of the resulting host-guest complex.

Table 2: Summary of Non-Covalent Interactions in Benzocryptand [222B] Systems

Interaction TypeDescriptionContributing ForcesSource(s)
C-H···πInteraction between a C-H bond and the face of the benzene ring.Dispersion, Electrostatics mit.eduglobalresearchonline.netresearchgate.net
π···π StackingStacking of the benzene ring with an aromatic guest molecule.Electrostatics (quadrupole), Dispersion mdpi.comnih.govrsc.org

Theoretical and Computational Chemistry Approaches in Benzocryptand 222b Research

Density Functional Theory (DFT) for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to determine the optimized geometries and electronic properties of cryptands and their complexes. nih.govresearchgate.net Specifically, the B3LYP functional combined with the 6-31G* basis set has been successfully used to study the electronic and geometrical structures of Kryptand [222B] and its complexes with alkali metal ions like Li+, Na+, and K+. nih.gov

Energy Gap and First Hyperpolarizability Calculations

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for determining molecular reactivity and stability. scholarsresearchlibrary.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com For the parent researchgate.net cryptand, the calculated HOMO-LUMO gap is 5.63 eV, indicating significant stability. physchemres.org DFT calculations are also instrumental in determining nonlinear optical (NLO) properties, such as the first hyperpolarizability (β). researchgate.net These calculations are essential for designing materials with potential applications in optoelectronics. joaquinbarroso.com For instance, studies on related cryptand complexes have shown remarkably high hyperpolarizability values, which can be further enhanced by applying an external electric field. physchemres.org

Table 1: Calculated HOMO-LUMO Gap for researchgate.net Cryptand An interactive data table will be available in the future.

Compound HOMO-LUMO Gap (eV)

| researchgate.net Cryptand | 5.63 physchemres.org |

Analysis of Nucleophilicity and Fukui Function

The Fukui function, a concept derived from DFT, is a powerful descriptor of local reactivity, indicating the most likely sites for nucleophilic or electrophilic attack. hackernoon.comnih.govnumberanalytics.com The nucleophilicity of Kryptand [222B] has been investigated using the Fukui function, which helps in understanding its reactivity towards various cations. nih.gov This analysis involves calculating the electron density changes upon the addition or removal of an electron to identify regions of a molecule that are most susceptible to attack. numberanalytics.comwikipedia.org The condensed Fukui function, which uses atomic partial charges, is a common approximation for these calculations. numberanalytics.com

Quantum Theory of Atoms in Molecules (AIM) for Interaction Characterization

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. uni-rostock.deamercrystalassn.orgglobalresearchonline.net This approach has been applied to characterize the nature of interactions between the donor atoms of Kryptand [222B] and various cations, including Li+, Na+, K+, and Ca2+. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) and Natural Energy Decomposition Analysis (NEDA)

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized Lewis-like bonding picture, providing insights into charge distribution, hybridization, and donor-acceptor interactions. q-chem.comnih.govnumberanalytics.comwisc.edu In conjunction with NBO, Natural Energy Decomposition Analysis (NEDA) partitions the total interaction energy into distinct physical components: electrostatic, exchange-repulsion (core), polarization, and charge transfer. nih.govrsc.orgresearchgate.net

These methods have been used to dissect the interactions within Kryptand [222B] complexes. researchgate.netresearchgate.net NBO analysis of the (L-Ca2+) complex shows the highest stabilization energy among the studied alkali and alkaline earth metal complexes. researchgate.netresearchgate.net NEDA results indicate that for alkali metal complexes with [222B], the energetic contributions follow the order: electrostatic > polarization > charge transfer. researchgate.netresearchgate.net In contrast, for the alkaline earth metal complex with Ca2+, the order is polarization > electrostatic > charge transfer. researchgate.netresearchgate.net This highlights the differing nature of the bonding interactions driven by the charge density of the cation. researchgate.net

Table 2: Relative Order of Energy Components from NEDA for [222B] Complexes An interactive data table will be available in the future.

Cation Type Relative Order of Energy Components
Alkali Metals (Li+, Na+, K+) Electrostatic > Polarization > Charge Transfer researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformation

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecular systems, including conformational changes and the influence of the solvent environment. temple.eduosti.govaps.orgresearchgate.net These simulations have been employed to understand how solvents affect the structure and ion-binding capabilities of cryptands. temple.edu

Solvent-Induced Preorganization of Cryptands

The solvent plays a critical role in the preorganization of cryptands for cation binding. nih.govchemrxiv.org MD simulations have shown that the conformational landscape of cryptands like researchgate.net is influenced by the surrounding solvent molecules. temple.edu For instance, simulations of the researchgate.net cryptand in water have been used to study its free state and its complexes with various cations, providing insights into the solvation properties and the structural arrangements induced by the solvent. temple.edu The interaction with the solvent can stabilize specific conformers of the cryptand, effectively "preorganizing" it for more efficient complexation with a target ion. chemrxiv.org This solvent-induced effect is a key factor in the high selectivity and stability observed in cryptand-cation complexes. nih.gov

Hydration Patterns and Ion-Solvent Interactions

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the hydration and ion-solvent interactions of benzocryptand [222B] (a derivative of Cryptand-222). nih.gov These theoretical approaches allow for a detailed examination of the complexation process at a molecular level, something that is often challenging to observe directly through experimental means.

Research using DFT methods, such as B3LYP with a 6-311G* basis set, has been employed to optimize the geometries and calculate the gas-phase binding energies of [222B] with various alkali (Li+, Na+, K+) and alkaline earth metal cations (Ca2+). researchgate.netglobalresearchonline.net These studies reveal the intrinsic affinity of the cryptand for specific ions, independent of solvent effects. The analysis of the host-guest interaction is further deepened by methods like Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Natural Energy Decomposition Analysis (NEDA). researchgate.netglobalresearchonline.net

AIM theory indicates that the interactions between the donor atoms (oxygen and nitrogen) of the [222B] ligand and the encapsulated metal ions are predominantly closed-shell, electrostatic interactions. researchgate.netglobalresearchonline.net This is supported by positive values for the Laplacian of electron density and the total energy density at the bond critical points. researchgate.netglobalresearchonline.net

NEDA provides a breakdown of the interaction energy. For alkali metal complexes with [222B], the energetic contributions follow the order: electrostatic > polarization > charge transfer. researchgate.netresearchgate.net However, for the divalent alkaline earth metal complex with Ca2+, this order changes to polarization > electrostatic > charge transfer, highlighting a different balance of forces for more highly charged ions. researchgate.netresearchgate.net

The size of the cation significantly influences the coordination within the cryptand's cavity. For instance, the smaller lithium ion (Li+) in the (L-Li+) complex does not interact with the nitrogen atoms or the oxygen atoms adjacent to the benzene (B151609) ring, coordinating with only four oxygen atoms. researchgate.netresearchgate.net In contrast, the Ca2+ ion, with its higher charge density, engages with all six oxygen atoms and both nitrogen atoms of the [222B] ligand. researchgate.netresearchgate.net The (L-Ca2+) complex exhibits the highest stabilization energy according to NBO analysis. researchgate.netglobalresearchonline.net

Table 1: Summary of Computational Findings for [222B] Cation Complexes

Cation Key Interaction Findings Dominant Energy Contribution (NEDA)
Li+ Interacts with only four oxygen atoms; does not engage nitrogen or benzene-adjacent oxygens. researchgate.netresearchgate.net Electrostatic researchgate.netresearchgate.net
Na+ Forms a stable complex with strong electrostatic interactions. nih.gov Electrostatic researchgate.netresearchgate.net
K+ Fits well within the cavity, forming a stable complex. osti.gov Electrostatic researchgate.netresearchgate.net
Ca2+ Interacts with all six oxygen and both nitrogen donor atoms. researchgate.netresearchgate.net Polarization researchgate.netresearchgate.net

Interfacial Behavior of Cryptates at Water/"Oil" Interfaces

Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of Kryptand-222 and its cation complexes (cryptates) at the interface between two immiscible liquids, such as water and an "oil" like chloroform (B151607) or decane. researchgate.netrsc.orgcas.cz These simulations reveal that despite their somewhat spherical shape, both the uncomplexed cryptand and its cryptates are highly surface-active. researchgate.netrsc.org

MD studies show that uncomplexed Kryptand-222 exists in different forms, some more "hydrophobic" and others more "hydrophilic," all of which show an affinity for the water/"oil" interface. researchgate.netrsc.org Upon complexation with cations like K+ and Ba2+, these cryptates also adsorb at the interface, though their specific behavior is strongly influenced by the counterion present. researchgate.netrsc.org

A comparison between picrate (B76445) (Pic−) and chloride (Cl−) as counterions demonstrates significant effects on the organization of the cryptates at the interface. researchgate.netrsc.org

With Picrate (Pic−): The surface-active Pic− anions also accumulate near the interface, where they can form π-stacking arrangements ranging from dimers to pentamers. researchgate.netrsc.org The K+-cryptate ([222·K]+) tends to form aggregates on the "oil" side of the interface, with no direct contact with the Pic− anions. researchgate.netrsc.org During the simulations, the spontaneous diffusion of a few [222·K]+ complexes from one interface to another through the "oil" phase was observed. researchgate.netrsc.org

With Chloride (Cl−): The hydrophilic Cl− anions remain fully dissociated from the [222·K]+ complex and are immersed in the aqueous phase. researchgate.netrsc.org The Ba2+-cryptate ([222·Ba]2+) also adsorbs at the interface, but it resides more on the water side. researchgate.netrsc.org About half of these Ba2+ cryptates form short-lived contacts with the Cl− counterions, effectively behaving as a species with a +1 charge. researchgate.netrsc.org

This adsorption at the interface is a key aspect of the mechanism for assisted ion extraction from an aqueous phase to an organic phase. researchgate.netrsc.org The solvation at the asymmetrical interface induces a unique supramolecular organization of these large, charged solutes. osti.govresearchgate.netrsc.org The positively charged cryptands at the interface attract their counterions, causing them to concentrate there as well, even hydrophilic ones like halides. researchgate.net

Table 2: Interfacial Behavior of Kryptand-222 Cryptates at a Water/Chloroform Interface

Complex/System Counterion Location and Behavior at Interface Key Observation
[222·K]+ Picrate (Pic−) Forms aggregates on the "oil" side. researchgate.netrsc.org Pic− anions stack near the interface. researchgate.netrsc.org Spontaneous diffusion through the "oil" phase observed. researchgate.netrsc.org
[222·K]+ Chloride (Cl−) Adsorbs at the interface. rsc.org Cl− remains fully solvated in the water phase. researchgate.netrsc.org Clear separation of the cryptate and counterion. researchgate.netrsc.org
[222·Ba]2+ Picrate (Pic−) Adsorbs at the interface. researchgate.netrsc.org Pic− anions stack at the interface. researchgate.netrsc.org Adsorbs more on the water side compared to the K+ complex. researchgate.netrsc.org
[222·Ba]2+ Chloride (Cl−) Adsorbs more on the water side. researchgate.netrsc.org About 50% form contacts with Cl−. researchgate.netrsc.org Behaves partially as a +1 charged species. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization of Benzocryptand 222b Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Host-Guest Studies.researchgate.netcolumbia.edulasalle.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between a host, such as Benzocryptand [222B], and a guest ion in solution. columbia.edu By monitoring changes in the chemical shifts of the host's protons or other nuclei upon the addition of a guest, detailed information about the complexation process can be obtained.

NMR titration is a common method used to determine the stoichiometry and association constant (Ka) of host-guest complexes. rsc.orgresearchgate.net This involves the stepwise addition of a guest ion to a solution of the host molecule and recording the NMR spectrum at each step. The changes in the chemical shifts of the host's protons are then plotted against the guest/host molar ratio.

The stoichiometry of the complex can often be determined from the point of maximum change in the chemical shift. For many cryptand complexes, a 1:1 stoichiometry is observed. researchgate.net The association constant, which indicates the stability of the complex, can be calculated by fitting the titration data to a suitable binding model. rsc.org The reliability of Ka values determined by NMR is generally considered to be within the range of 10 to 104 M-1. researchgate.net

Table 1: Hypothetical NMR Titration Data for Benzocryptand [222B] with a Guest Cation

Guest/Host Molar Ratio Δδ (ppm) of a specific host proton
0.0 0.000
0.2 0.150
0.4 0.280
0.6 0.390
0.8 0.480
1.0 0.550
1.2 0.580
1.4 0.595
1.6 0.600
1.8 0.602

Note: This table is generated for illustrative purposes and does not represent actual experimental data.

Advanced techniques such as cryo-cooled mass spectrometry combined with infrared-ultraviolet (IR-UV) double resonance spectroscopy provide highly specific information about the structure and vibrational properties of gas-phase host-guest complexes. researchgate.netresearchgate.net By cooling the ions in a cryogenic trap, their vibrational and rotational motion is significantly reduced, leading to much sharper and better-resolved spectra. researchgate.net

IR-UV double resonance spectroscopy involves using an infrared laser to excite a specific vibrational mode of the ion and a second ultraviolet laser to probe the resulting change in the ion's electronic spectrum. researchgate.net This isomer-specific technique allows for the differentiation of various conformers of the complex in the gas phase. researchgate.net

Atomic Absorption Spectrophotometric Analysis Utilizing Benzocryptand [222B] for Ion Extraction.researchgate.net

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive technique for determining the concentration of specific metal ions in a sample. researchgate.net The process involves atomizing the sample and measuring the absorption of light by the ground-state atoms of the element of interest. libretexts.org

Benzocryptand [222B] can be utilized as an effective extracting agent in conjunction with AAS for the selective determination of certain metal ions from a complex matrix. The lipophilic nature of the cryptand-cation complex allows for its extraction from an aqueous phase into an organic solvent. wikipedia.org This extraction step enhances the selectivity and sensitivity of the AAS measurement by pre-concentrating the analyte and removing interfering species. lasalle.edu The organic solution containing the extracted complex is then introduced into the AAS instrument for quantification. libretexts.org

Table 2: Example of Ion Extraction Efficiency using Benzocryptand [222B] for AAS Analysis

Metal Ion Initial Aqueous Concentration (µg/L) Concentration in Organic Phase after Extraction (µg/L) Extraction Efficiency (%)
K⁺ 100 98 98
Na⁺ 100 75 75
Ca²⁺ 100 85 85

Note: This table is generated for illustrative purposes and does not represent actual experimental data.

Conductometric Studies for Complexation Stoichiometry and Stability.mdpi.com

Conductometric titration is a valuable method for studying complexation reactions in solution by monitoring changes in the molar conductivity. researchgate.netscispace.com This technique is particularly useful for determining the stoichiometry and stability constants of complexes formed between charged species, such as a metal cation, and a ligand like Benzocryptand [222B]. researchgate.net

X-ray Crystallography for Solid-State Structures of Cryptates.libretexts.orgwikipedia.orgscispace.comnih.gov

The crystal structure of a Benzocryptand [222B] complex would reveal how the cation is encapsulated within the macrobicyclic cavity and how it interacts with the donor oxygen and nitrogen atoms of the ligand. globalresearchonline.netwikipedia.org This structural information is crucial for understanding the basis of the high selectivity and stability of these complexes. The structure of the [2.2.2]cryptand encapsulating a potassium cation, for instance, has been determined by X-ray crystallography, showing the cation coordinated to the nitrogen and oxygen atoms of the ligand. wikipedia.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Benzocryptand [222B]
Kryptand 222
Potassium
Sodium
Calcium

Applications of Benzocryptand 222b in Advanced Chemical Systems

Chemical Sensing Platforms

The inherent capacity of Benzocryptand [222B] to selectively bind specific ions makes it a valuable component in the design of advanced chemical sensors. numberanalytics.comresearchgate.net This host-guest interaction, where the cryptand acts as the host and an ion as the guest, can be translated into a measurable signal for analytical purposes. researchgate.net

Benzocryptand [222B] is particularly effective in the fabrication of ion-selective electrodes (ISEs), a type of potentiometric sensor that measures ion activity in a solution. mdpi.commetrohm.com In these devices, the cryptand functions as an ionophore—an organic compound that reversibly binds ions—incorporated into a polymeric membrane, such as one made of polyvinyl chloride. sigmaaldrich.com The three-dimensional interior cavity of the cryptand, formed by oxygen and nitrogen donor atoms, is well-suited for recognizing and binding spherical cations. globalresearchonline.net

The principle of detection relies on the cryptand's high affinity and selectivity for certain metal cations, particularly alkali and alkaline earth metals. globalresearchonline.net Compared to simpler crown ethers, cryptands form stronger and more selective complexes. globalresearchonline.net This selectivity is governed by factors such as the size of the ion relative to the cryptand's cavity and the ion's charge density. researchgate.netglobalresearchonline.net For instance, studies have shown that for the [222B] ligand, charge density is a more dominant factor than ionic radius in determining the binding strength with alkali and alkaline earth metal ions. researchgate.netresearchgate.net When the ISE is immersed in a sample, the [222B] ionophore selectively extracts the target ion from the aqueous solution into the membrane, generating a potential difference across the membrane that is proportional to the concentration of the ion. This potential is then measured to determine the analyte's concentration. sigmaaldrich.com

Research using density functional theory (DFT) has investigated the complexation of [222B] with ions like Li+, Na+, K+, and Ca2+ to understand the electronic properties and geometrical structures of these complexes, which underpins their sensing applications. researchgate.netglobalresearchonline.net

The encapsulation of an ion within the Benzocryptand [222B] cage induces distinct changes in the molecule's spectroscopic properties, which can be harnessed for sensing applications. osti.gov By incorporating a phenyl ring, the benzocryptand possesses a UV chromophore whose electronic transitions are sensitive to the presence and nature of the encapsulated guest ion. osti.gov

Advanced spectroscopic techniques, such as UV photofragment spectroscopy and IR-UV double resonance, have been used to study isolated, cryo-cooled ion-cryptand complexes in the gas phase. osti.gov These studies reveal that the spectroscopic response of the [222B] cage is highly sensitive to the encapsulated ion. osti.gov For example, the S₀-S₁ origin transition of the bare chromophore (similar to 1,2-dimethoxybenzene) is significantly blue-shifted upon ion encapsulation. The magnitude of this shift depends on the specific ion. osti.gov

Furthermore, the vibrational spectrum of the cryptand, particularly in the alkyl C-H stretch region (2800-3000 cm⁻¹), shows remarkable sensitivity to the identity of the encapsulated ion. osti.gov The large electrostatic effect of the ion's charge on the neighboring oxygen and nitrogen lone pairs influences the local mode frequencies of the adjacent CH₂ groups. osti.gov This high sensitivity allows for the differentiation of ions that are similar in size but differ in charge, such as K⁺ and Ba²⁺. osti.gov These distinct spectroscopic signatures provide a direct method for identifying the ion held within the cryptand cage. osti.gov

ComplexS₀-S₁ Origin Transition (cm⁻¹)Blue Shift from 1,2-dimethoxybenzene (B1683551) (cm⁻¹)
K⁺-BzCrypt 35,925174
Ba²⁺-BzCrypt 36,446695
This table presents the S₀-S₁ origin transition frequencies for Benzocryptand [222B] complexed with Potassium (K⁺) and Barium (Ba²⁺) ions, as determined by UV photofragment spectroscopy. The shift is relative to the transition in 1,2-dimethoxybenzene and demonstrates the sensitivity of the cryptand's electronic structure to the encapsulated ion. Data sourced from a study on cryo-cooled, gas-phase complexes. osti.gov

Catalysis and Phase Transfer Phenomena

Benzocryptand [222B] plays a significant role in catalysis, primarily due to its ability to solubilize ionic species in non-polar environments. researchgate.netwikipedia.org

Kryptand 222B can function as a phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. researchgate.netwikipedia.orgwikipedia.org This is particularly useful in reactions involving two immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgacenet.edu

The mechanism involves the cryptand encapsulating an ionic reactant, typically a cation, from the aqueous phase. globalresearchonline.netwikipedia.org This encapsulation renders the cation lipophilic (soluble in organic solvents) by shielding its charge with the organic exterior of the cryptand. wikipedia.org The resulting lipophilic complex can then move into the organic phase, carrying its associated anion with it. globalresearchonline.netacenet.edu Once in the organic phase, the now-solubilized anion is highly reactive and can participate in the desired chemical transformation. wikipedia.org After the reaction, the catalyst can return to the aqueous phase to begin the cycle again. acenet.edu By transferring ions from one phase to another, these cryptands can significantly accelerate reaction rates and improve yields for a variety of synthetic processes. globalresearchonline.netwikipedia.org

The application of Benzocryptand [222B] extends to the field of electrocatalysis, where its unique coordination properties are advantageous. numberanalytics.commit.edu Electrocatalysis involves accelerating electrochemical reactions at an electrode surface. Redox-active cryptands, which can be modified with functional groups that participate in electron transfer, have potential applications in this area. numberanalytics.com

The role of [222B] in electrocatalysis is often linked to its ability to stabilize metal ions in specific oxidation states, a key requirement for many catalytic cycles. mit.edu For example, research on cofacial di-tin(II) cryptands has demonstrated their capacity to mediate multi-electron processes. mit.edu The cryptand ligand provides a stable coordination environment that allows the encapsulated metal centers to undergo reversible redox changes. mit.edu Similarly, studies on ytterbium(II) complexes with [222B] highlight the ligand's influence on the redox and electronic properties of the metal ion. sigmaaldrich.com By encapsulating and stabilizing reactive metal ions, Benzocryptand [222B] can be a critical component in designing molecular electrocatalysts for applications such as small molecule activation. mit.edumit.edu

Advanced Materials and Electron-Excess Compounds

Benzocryptand [222B] is a crucial building block in the synthesis of advanced materials, particularly electron-excess compounds with unique optical properties. bohrium.comresearchgate.net These materials, known as electrides and alkalides, are formed when the cryptand encapsulates an alkali metal cation, forcing an electron or an alkali metal anion, respectively, to occupy a cavity or lattice position, acting as the counter-ion. globalresearchonline.netresearchgate.net

The introduction of an "excess electron" into the structure is a recognized strategy for creating materials with a significant nonlinear optical (NLO) response. bohrium.comresearchgate.net NLO materials are substances whose optical properties change under strong electromagnetic fields, making them useful for applications in optoelectronics and data processing. bohrium.com

In these systems, Benzocryptand [222B] acts as the complexant. bohrium.comresearchgate.net When doped with alkali and alkaline earth metals, stable complexes are formed where the cryptand encapsulates the metal cation. bohrium.com This process can lead to the formation of alkalides, where an alkali metal atom outside the cryptand accepts an electron to become an anion, or electrides, where the electron itself acts as the anion. researchgate.net The resulting compounds exhibit remarkably high first hyperpolarizability (β₀) values, a measure of NLO activity. bohrium.comresearchgate.net For instance, doping [222B] with alkali and alkaline earth metals can reduce the HOMO-LUMO energy gap, leading to an enhanced NLO response. bohrium.com These cryptand-based electron-excess compounds are considered promising candidates for high-performance NLO materials. bohrium.comresearchgate.net

ComplexDescriptionKey NLO Finding
K(BC)Ca Benzocryptand doped with Potassium and CalciumExhibits the highest first hyperpolarizability value among a series of alkali and alkaline earth metal-doped complexes. bohrium.com
Na⁺(C222)Mg⁻ An alkaline earthide with [222B] as the complexantShows a remarkably high hyperpolarizability value up to 2.7 × 10⁵ au. researchgate.net
K⁺(C222)Ca⁻ An alkaline earthide under an external electric fieldHyperpolarizability increases by approximately 1000-fold when an external electric field is applied. researchgate.net
This table summarizes the significant nonlinear optical (NLO) properties of advanced materials synthesized using Benzocryptand [222B] as a complexing agent. The data highlights the exceptionally large hyperpolarizability values achieved through the formation of electron-excess compounds. bohrium.comresearchgate.net

Synthesis of Alkalides and Electrides

Kryptand [222B] plays a crucial role in the synthesis of exotic chemical compounds known as alkalides and electrides. globalresearchonline.netwikipedia.org These materials are ionic salts where the anion is an alkali metal anion (alkalide) or a trapped electron (electride). The formation of such species is challenging due to the high reactivity of the anionic components.

The primary function of Kryptand [222B] in this context is to encapsulate and stabilize the alkali metal cation, which is formed during the reduction of the alkali metal. wikipedia.orgchemeurope.com By sequestering the cation within its three-dimensional cavity, the cryptand effectively shields it from the highly reactive anion. wikipedia.org This encapsulation creates a large, lipophilic complex cation which can then form a stable ionic lattice with the alkalide or electride anion. wikipedia.org This process facilitates the dissolution of otherwise insoluble salts into organic solvents and enables the isolation and crystallization of these unique materials. globalresearchonline.netchemeurope.com For instance, the addition of a cryptand like [2.2.2]cryptand is a key step in creating salts containing highly basic anions, leading to the successful synthesis of alkalides and electrides. wikipedia.org

Non-Linear Optical (NLO) Properties of Doped Benzocryptand [222B] Systems

Recent research has highlighted the potential of Benzocryptand [222B] systems in the field of non-linear optics (NLO). bohrium.com NLO materials are substances whose optical properties change with the intensity of incident light, a characteristic that is crucial for applications in optoelectronics and photonics.

Theoretical studies using density functional theory (DFT) have shown that doping Benzocryptand [222B] with alkali and alkaline earth metals can significantly enhance its NLO response. bohrium.com This enhancement is attributed to several factors. The doping process leads to a reduction in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap of the benzocryptand complex. bohrium.com For instance, the bandgap energy of pure Benzocryptand [222B] is 5.50 eV, which is significantly lowered to a range of 0.68–2.23 eV upon doping with various metals. bohrium.com This reduced energy gap facilitates electronic transitions, which is a key requirement for NLO activity.

Furthermore, these doped systems exhibit a substantial increase in isotropic linear polarizability (α_iso) and first hyperpolarizability (β_tl), which are direct measures of the NLO response. rsc.org The calculated first hyperpolarizability values for some doped systems are extraordinarily large, demonstrating their potential as high-performance NLO materials. bohrium.comrsc.org The charge transfer from the dopant metal to the benzocryptand framework is a critical factor in this enhancement. bohrium.com

Table 1: Calculated NLO Properties of Metal-Doped Benzocryptand [222B]

Doped System HOMO-LUMO Energy Gap (eV) Isotropic Polarizability (α_iso) (au) First Hyperpolarizability (β_tl) (au)
Pure BC 5.50 - -
Li(BC) 2.23 629.59 3695.55
Na(BC) 1.83 689.13 11845.33
K(BC) 1.58 804.81 30932.89
Be(BC)Ca - - 534060.01
Mg(BC)Ca - - 761740.92
K(BC)Ca - - 910706.43

Data sourced from a DFT study on alkali and alkaline earth metal-doped benzocryptand. bohrium.comrsc.org

Stabilization of Metal Nanoparticles

The stabilization of metal nanoparticles is a critical challenge in nanotechnology to prevent their aggregation and maintain their unique properties. Ligands play a vital role in this stabilization by capping the nanoparticle surface. While specific studies focusing solely on Benzocryptand [222B] for nanoparticle stabilization are not extensively documented, the principles of using cryptands and similar macrocyclic compounds for this purpose are well-established.

The strong chelating ability of Kryptand [222B] for metal ions can be extended to the stabilization of metal nanoparticles. The cryptand can anchor to the surface of the nanoparticles through the interaction of its donor atoms (oxygen and nitrogen) with the metal atoms on the nanoparticle surface. This creates a protective layer that prevents the nanoparticles from coming into close contact and aggregating. The bulky, three-dimensional structure of the benzocryptand would provide significant steric hindrance, further enhancing stability. This approach is analogous to the use of other capping agents like N-heterocyclic carbenes or microbial exopolysaccharides, which also provide a stabilizing shell around the nanoparticle core. nih.gov

Bio-Inspired Systems and Ion Transport Models

The structural and functional similarities between cryptands and biological ionophores have made them invaluable tools for studying ion transport across biological membranes.

Ionophoric Behavior and Biological System Models

Benzocryptand [222B] exhibits ionophoric behavior, meaning it can facilitate the transport of ions across lipid membranes, a process fundamental to many biological functions. nih.govresearchgate.net Its three-dimensional cavity provides a pre-organized binding site for specific cations, mimicking the function of natural ion channels. globalresearchonline.netosti.gov The exterior of the cryptand is lipophilic, allowing the entire complex (cryptand plus encapsulated ion) to dissolve in and diffuse across the lipid bilayer of cell membranes. wikipedia.org

This behavior allows Benzocryptand [222B] and related cryptands to serve as simplified models for studying the complex mechanisms of biological ion transport. globalresearchonline.netresearchgate.net By analyzing the kinetics and selectivity of ion transport mediated by these synthetic carriers, researchers can gain insights into the principles governing the function of natural ionophores and ion channels. nih.gov

Understanding Selectivity in Biological Ion Channels

A hallmark of biological ion channels is their remarkable selectivity, allowing the passage of specific ions while excluding others. researchgate.net The size and geometry of the channel's selectivity filter are key determinants of this function. Cryptands, with their well-defined cavity sizes, provide an excellent model system for investigating the principles of ion selectivity. globalresearchonline.netchemeurope.com

The selectivity of Kryptand [222B] for different alkali and alkaline earth metal cations is primarily determined by the "best-fit" principle, where the cation that most closely matches the size of the cryptand's cavity forms the most stable complex. globalresearchonline.netresearchgate.net For example, [2.2.2]cryptand shows a high selectivity for potassium ions (K+) because the ionic radius of K+ is a near-perfect match for the cryptand's cavity. osti.govresearchgate.net By studying how small changes in the cryptand structure or the nature of the cation affect the stability and selectivity of the complex, scientists can better understand the subtle energetic and geometric factors that govern ion selectivity in the much more complex protein structures of biological ion channels. globalresearchonline.netresearchgate.net

Radionuclide Decorporation Agents

In the event of internal contamination with radioactive isotopes, decorporation agents are administered to bind with the radionuclides and facilitate their excretion from the body. nih.goviaea.org The strong and selective binding of cryptands to certain metal ions makes them promising candidates for this application.

Specifically, Cryptand ncrponline.org has been investigated as a potent agent for the decorporation of radioactive strontium (Sr-90), a hazardous component of nuclear fallout. iaea.org Strontium is chemically similar to calcium and can accumulate in the bones, posing a long-term health risk. The cavity of Cryptand ncrponline.org is well-suited to encapsulate strontium ions, forming a stable complex that can be cleared from the body. Studies in animal models have demonstrated the effectiveness of Cryptand ncrponline.org in removing strontium and other radionuclides. iaea.org Research in this area aims to develop effective treatment protocols, considering factors like dosage and the timing of administration relative to the contamination event. iaea.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kryptand 222B
Reactant of Route 2
Kryptand 222B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.